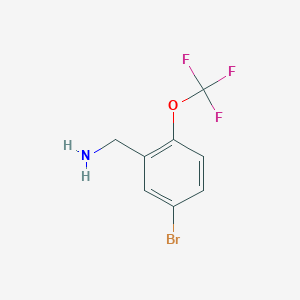

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQPNUQKZRXPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676442 | |

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152088-62-4 | |

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine physical properties

An In-depth Technical Guide to the Physical Properties of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Abstract

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. More importantly, it establishes a framework for the experimental determination of its key physical characteristics, including melting point, solubility, and acid dissociation constant (pKa). By detailing robust, field-proven methodologies, this document serves as a vital resource for researchers, enabling accurate characterization and facilitating the integration of this molecule into drug development and discovery workflows.

Compound Identification and Structural Analysis

The foundational step in characterizing any research chemical is to confirm its identity and understand its molecular structure. The functional groups present in the molecule are the primary determinants of its physical and chemical behavior.

This compound is defined by a benzene ring substituted with three key functional groups:

-

Primary Aminomethyl Group (-CH₂NH₂): This group imparts basicity to the molecule, allowing it to form salts with acids. The primary amine is capable of acting as both a hydrogen bond donor and acceptor, which significantly influences its melting point, boiling point, and solubility in protic solvents.

-

Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and strongly electron-withdrawing group. Its presence lowers the basicity (pKa) of the aminomethyl group compared to an unsubstituted benzylamine by inductively pulling electron density from the aromatic ring.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group (by induction) and increases the overall molecular weight and density of the compound. It contributes to van der Waals interactions, which can affect the melting and boiling points.

The interplay of these groups dictates the compound's overall polarity, lipophilicity, and reactivity.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 1152088-62-4 | [1][2] |

| Molecular Formula | C₈H₇BrF₃NO | [1] |

| Molecular Weight | 270.05 g/mol |[1][3] |

Physicochemical Properties: Predicted Data

While comprehensive experimental data for this specific molecule is not widely published, computational models provide valuable estimations. These predicted values serve as a baseline for experimental design and verification. It is critical for researchers to experimentally confirm these properties, as computational predictions can deviate from empirical results.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 243.0 ± 35.0 °C (at 760 mmHg) | [3] |

| Density | 1.626 ± 0.06 g/cm³ | [3] |

| pKa | 8.08 ± 0.10 | [4] |

| Storage Temp. | 2-8°C (Protect from light) |[3] |

Methodologies for Experimental Characterization

To ensure scientific integrity and reproducibility, the predicted properties must be validated through rigorous experimental protocols. The following sections detail standard, self-validating procedures for determining the critical physical properties of a novel amine compound like this compound.

Workflow for Physical Property Characterization

The logical flow for characterizing a new chemical entity ensures that foundational data is gathered efficiently and informs subsequent experiments.

Caption: Workflow for the experimental characterization of a research chemical.

Melting Point Determination

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[5]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, solid compound on a clean, dry surface. Finely powder the crystals if necessary.[6]

-

Capillary Loading: Push the open end of a glass capillary tube into the powder. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom. Repeat until 1-2 mm of sample is collected.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[6]

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.[6]

-

Precise Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the precise determination at least twice with fresh samples. Consistent results confirm the accuracy of the measurement.

Aqueous Solubility Assessment

Solubility is a critical parameter for any compound intended for biological study or as a reactant in solution-phase chemistry. The OECD 105 guideline provides a robust framework for this determination.[9]

Protocol: Shake-Flask Method (OECD 105)

-

System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a flask. The excess solid is necessary to ensure saturation is achieved.[10]

-

Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[10][11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all particulate matter is removed, centrifuge or filter the aliquot (using a filter material that does not bind the analyte).[9]

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification. The experiment should be performed in triplicate to ensure reproducibility.[12]

pKa Determination by Potentiometric Titration

The pKa is the pH at which a compound's ionizable group is 50% protonated and 50% deprotonated. For an amine, this value is crucial for predicting its charge state at physiological pH, which affects membrane permeability, receptor binding, and solubility. Potentiometric titration is the gold standard for pKa determination.[13][14]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Potentiometric Titration for an Amine

-

Preparation of Solutions:

-

Apparatus Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings across the titration range.[12]

-

Titration Setup:

-

Place a known volume of the amine solution into a beaker with a magnetic stir bar.

-

To ensure the amine is fully protonated at the start, add the 0.1 M HCl solution until the pH is stable at approximately 1.8-2.0.[14]

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration Process:

-

Begin titrating by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[14]

-

Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). This corresponds to the volume of NaOH required to deprotonate all of the protonated amine.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[15]

-

-

Validation: Perform the titration a minimum of three times to ensure the reliability of the result and calculate the average pKa and standard deviation.[12]

References

- 1. This compound | 1152088-62-4 [chemicalbook.com]

- 2. 1152088-62-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound CAS#: 1152088-62-4 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. filab.fr [filab.fr]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine: A Key Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, a versatile chemical intermediate that embodies the convergence of these desirable structural features.

With its unique combination of a reactive primary amine, a bromine atom amenable to cross-coupling reactions, and the influential trifluoromethoxy moiety, this compound serves as a valuable building block for the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and application of this important chemical entity. We will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic considerations, explore its spectroscopic signature, and discuss its application in the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs with significant therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1152088-62-4 | [1][2] |

| Molecular Formula | C₈H₇BrF₃NO | [2] |

| Molecular Weight | 270.05 g/mol | [2] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | |

| Density | 1.626 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C (Protect from light) | |

| SMILES Code | NCC1=CC(Br)=CC=C1OC(F)(F)F |

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound involves the reduction of the corresponding benzonitrile precursor, 5-Bromo-2-(trifluoromethoxy)benzonitrile. This transformation is reliably achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthesis of the Precursor: 5-Bromo-2-(trifluoromethoxy)benzonitrile

The synthesis of the benzonitrile precursor can be achieved through a multi-step process starting from commercially available materials. A plausible route involves the bromination of a suitable trifluoromethoxy-substituted benzene derivative, followed by the introduction of the nitrile group.

Reduction of 5-Bromo-2-(trifluoromethoxy)benzonitrile to this compound

The reduction of the nitrile to the primary amine is a critical step. Lithium Aluminum Hydride (LAH) is a highly effective reagent for this transformation due to its strong nucleophilic hydride character.[3]

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: LAH Reduction of 5-Bromo-2-(trifluoromethoxy)benzonitrile

Disclaimer: This protocol is adapted from general procedures for LAH reductions of nitriles and should be performed by trained personnel in a well-ventilated fume hood, as LiAlH₄ is a highly reactive and pyrophoric substance.

Materials:

-

5-Bromo-2-(trifluoromethoxy)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

10% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Silica Gel for column chromatography

Procedure:

-

To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) at 0°C under a nitrogen atmosphere, a solution of 5-Bromo-2-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled back to 0°C, and the excess LAH is carefully quenched by the successive dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).

-

The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate or DCM.

-

The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography on silica gel.

Mechanistic Rationale

The reduction of the nitrile with LiAlH₄ proceeds via a nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine, leading to a dianionic species which, upon aqueous workup, is protonated to yield the primary amine.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted and expected spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 (d, J = 2.4 Hz, 1H): Aromatic proton ortho to the bromine.

-

δ 7.30 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton meta to the bromine and ortho to the aminomethyl group.

-

δ 7.15 (d, J = 8.8 Hz, 1H): Aromatic proton meta to the aminomethyl group.

-

δ 3.90 (s, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

-

δ 1.60 (s, 2H): Amine protons (-NH₂), broad singlet, chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 148.0 (q, J = 1.8 Hz): Carbon bearing the trifluoromethoxy group.

-

δ 138.0: Quaternary aromatic carbon.

-

δ 134.0: Aromatic CH.

-

δ 131.0: Aromatic CH.

-

δ 121.8 (q, J = 257.0 Hz): Carbon of the trifluoromethoxy group.

-

δ 118.0: Aromatic CH.

-

δ 116.0: Carbon bearing the bromine atom.

-

δ 45.0: Methylene carbon of the aminomethyl group.

Mass Spectrometry (MS)

In mass spectrometry, benzylamines typically exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) for this compound would be expected at m/z 270 and 272 in an approximately 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A common fragmentation pathway for benzylamines is the loss of an amino group (NH₂) to form a stable benzyl cation.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a highly valuable intermediate in the synthesis of pharmaceutical agents. The presence of the trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the bromo and amino functionalities provide versatile handles for further chemical modifications.

Role in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

A significant application of substituted benzylamines is in the development of neurokinin-1 (NK-1) receptor antagonists.[4][5] These antagonists have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[4] The benzylamine moiety often serves as a key pharmacophore that interacts with the NK-1 receptor.

The bromine atom on the aromatic ring of this compound can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build the final drug scaffold. The primary amine can be acylated or alkylated to introduce other necessary functional groups.

Caption: Role of the title compound as a key intermediate in the synthesis of NK-1 receptor antagonists.

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. It should be stored in a cool, dry place, protected from light.

Conclusion

This compound is a strategically designed chemical building block with significant potential in modern drug discovery. Its unique combination of a reactive amine, a versatile bromine handle, and the pharmacologically beneficial trifluoromethoxy group makes it an attractive starting material for the synthesis of complex and novel bioactive molecules. The synthetic route via the reduction of its benzonitrile precursor is a reliable and scalable method for its preparation. As the demand for more effective and metabolically stable therapeutics continues to grow, the importance of intermediates like this compound in the medicinal chemist's toolbox is set to increase.

References

An In-depth Technical Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, bearing the CAS number 115288-62-4, is a highly functionalized benzylamine derivative that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions, a metabolically robust trifluoromethoxy group, and a reactive primary amine, makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics such as Tropomyosin receptor kinase (TRK) inhibitors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine-containing moieties is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized as a bioisostere for other functional groups to favorably modulate these pharmacokinetic and pharmacodynamic properties. This compound strategically combines the benefits of the trifluoromethoxy group with the synthetic versatility of a brominated aromatic ring and a primary amine, positioning it as a valuable intermediate for the construction of novel drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for reaction setup, purification, and formulation development.

| Property | Value | Source |

| CAS Number | 115288-62-4 | N/A |

| Molecular Formula | C₈H₇BrF₃NO | [1] |

| Molecular Weight | 270.05 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not explicitly reported, but likely >200 °C | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, MeOH) | Inferred |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region will display a complex splitting pattern due to the substitution. The benzylic protons (-CH₂NH₂) would likely appear as a singlet or a broad singlet, and the amine protons (-NH₂) would also be a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the trifluoromethoxy group will exhibit a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the -OCF₃ group.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units.

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable synthetic routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. The choice of starting material often depends on commercial availability and the desired scale of the synthesis.

Synthetic Workflow Overview

The following diagram illustrates the two primary retrosynthetic approaches to this compound.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Reduction of 5-Bromo-2-(trifluoromethoxy)benzonitrile

This protocol is based on established methods for nitrile reduction and is a highly plausible and efficient route to the target compound. The causality behind this choice lies in the high reactivity of powerful reducing agents like lithium aluminum hydride (LiAlH₄) towards the nitrile functional group, providing a direct and often high-yielding conversion to the primary amine.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 5-Bromo-2-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) is added portion-wise, ensuring the internal temperature does not exceed 10 °C. The choice of a slight excess of LiAlH₄ ensures complete reduction of the nitrile.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts, making filtration easier.

-

Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its three distinct reactive sites.

Reactivity Profile

Caption: Key reactive sites of this compound.

-

Primary Amine: The primary amine is a nucleophilic center and can readily undergo a variety of reactions, including acylation to form amides, alkylation, and further reductive amination with other carbonyl compounds to yield secondary or tertiary amines.

-

Bromo Group: The bromine atom on the aromatic ring is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

Application in the Synthesis of TRK Inhibitors

A significant application of this compound is in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors. The TRK family of receptor tyrosine kinases are validated targets in oncology, and inhibitors of these kinases have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions.

A key patent in this area, WO2014141322A1, describes the use of this compound as a crucial intermediate in the synthesis of potent TRK inhibitors. In a representative synthetic sequence from this patent, the primary amine of our title compound is reacted with a suitable electrophile, and the bromo group is subsequently utilized in a cross-coupling reaction to complete the synthesis of the final inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel and complex molecules. Its trifluoromethoxy group provides metabolic stability and can enhance biological activity, while the bromo and amino functionalities allow for diverse and predictable synthetic transformations. Its demonstrated utility in the synthesis of cutting-edge therapeutics like TRK inhibitors underscores its importance in modern drug discovery and development. This guide provides a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.

References

An In-depth Technical Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a fluorinated aromatic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, which combines a brominated phenyl ring with a trifluoromethoxy group and a primary amine, offers a unique set of properties that are highly advantageous for the synthesis of complex molecular scaffolds. The presence of the trifluoromethoxy (-OCF3) group, in particular, is of high interest as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and a discussion of its applications in modern drug development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source(s) |

| Molecular Formula | C8H7BrF3NO | [1][2] |

| Molecular Weight | 270.05 g/mol | [1][2] |

| CAS Number | 1152088-62-4 | [2] |

| IUPAC Name | This compound | N/A |

| Boiling Point | 243.0 ± 35.0 °C at 760 mmHg | |

| Purity | Typically >95% |

Synthesis of this compound

Method 1: Reduction of 5-Bromo-2-(trifluoromethoxy)benzonitrile

This approach involves the synthesis of the precursor, 5-Bromo-2-(trifluoromethoxy)benzonitrile, followed by its reduction to the primary amine.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-(trifluoromethoxy)benzonitrile

A potential route to the nitrile precursor involves the Sandmeyer reaction of a corresponding aniline.

Step 2: Reduction to this compound

The nitrile can be reduced to the primary amine using a variety of reducing agents. A common and effective method is the use of a borane complex.

-

Reaction: In an inert atmosphere, dissolve 5-Bromo-2-(trifluoromethoxy)benzonitrile in an anhydrous solvent such as tetrahydrofuran (THF).

-

Reduction: Add a solution of borane-tetrahydrofuran complex (BH3-THF) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of methanol, followed by an acidic work-up with hydrochloric acid.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired primary amine.

Method 2: Reductive Amination of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

This method involves the reaction of 5-Bromo-2-(trifluoromethoxy)benzaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-Bromo-2-(trifluoromethoxy)benzaldehyde in a suitable solvent, such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), in portions.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and extracting the aqueous layer. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.[3]

Caption: Synthetic routes to this compound.

Characterization and Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH2NH2), and the amine protons (NH2). The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The benzylic protons will likely be a singlet or a doublet around δ 3.8-4.2 ppm. The amine protons will present as a broad singlet with a variable chemical shift.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms. The benzylic carbon will appear in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet for the -OCF3 group, with a chemical shift characteristic of this functional group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with approximately equal intensity).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands for the trifluoromethoxy group (typically in the 1100-1300 cm⁻¹ region).

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The trifluoromethoxy group is known to improve key drug-like properties:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group can block metabolic pathways, increasing the half-life of a drug.

-

Lipophilicity: The trifluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The electron-withdrawing nature of the -OCF3 group can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

The primary amine and the bromine atom on the scaffold provide two reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.

Caption: Role of the subject compound in drug discovery.

Safety Information

Based on data for similar compounds, this compound should be handled with care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Conclusion

This compound is a strategically important building block for medicinal chemists. Its unique combination of a reactive amine, a versatile bromine handle, and the advantageous trifluoromethoxy group makes it a valuable precursor for the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is emerging, established synthetic methodologies and a strong understanding of the role of fluorinated motifs in drug design provide a solid foundation for its effective utilization in research and development.

References

Technical Guide: Predicting the Acidity Constant (pKa) of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine for Drug Discovery Applications

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's solubility, permeability, metabolic stability, and target engagement. This guide provides an in-depth analysis of the predicted pKa for (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, a benzylic amine featuring two powerful electron-withdrawing substituents. We will deconstruct the electronic effects of the bromo and trifluoromethoxy groups, present a robust computational workflow for pKa prediction, and detail a self-validating experimental protocol for verification. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of pKa to guide molecular design and optimization.

Introduction: The Central Role of pKa in Pharmacology

The molecule at the center of our investigation is this compound. Its core structure is benzylamine, a primary amine attached to a benzene ring via a methylene bridge. The pKa of the aminomethyl group (-CH₂NH₂) dictates the equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺), the benzylaminium ion[1].

At physiological pH (~7.4), the pKa value determines the predominant species. A compound with a pKa significantly above 7.4 will exist primarily as the charged cation, affecting its interaction with the phospholipid bilayer of cell membranes, its binding to negatively charged pockets in target proteins, and its aqueous solubility. Conversely, a pKa below 7.4 will favor the neutral, more lipophilic form. For this compound, an accurate pKa prediction is not merely an academic exercise; it is a vital predictor of its drug-like properties.

Theoretical Foundation: A Tale of Two Substituents

To predict the pKa of our target molecule, we must first understand the baseline and then systematically evaluate the influence of the aromatic substituents. The parent compound, benzylamine, has a well-established experimental pKa of approximately 9.33.[2][3][4] This value serves as our reference point. The basicity of the nitrogen lone pair is modulated by the electronic effects transmitted through the benzene ring.

The substituents—a bromo group at the 5-position and a trifluoromethoxy group at the 2-position—are both strongly electron-withdrawing, which is expected to decrease the electron density on the nitrogen atom, weaken its basicity, and thus lower its pKa.[5][6]

-

The 5-Bromo Substituent: Located meta to the benzyl group, its influence is primarily through the inductive effect. Bromine is more electronegative than carbon and pulls electron density from the ring through the sigma bond framework.[7] While halogens can exhibit a weak resonance-donating effect, this is negligible from the meta position. Therefore, the bromo group acts as an electron-withdrawing group, destabilizing the corresponding benzylaminium cation and lowering the pKa.

-

The 2-Trifluoromethoxy (-OCF₃) Substituent: This group, positioned ortho to the benzyl moiety, is a particularly potent electron-withdrawing substituent.[8] Its effect is twofold:

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the oxygen, and consequently, from the aromatic ring.[9] This is a dominant effect.

-

Resonance Effect (+R): The oxygen lone pairs can, in principle, donate into the ring via resonance. However, the adjacent, powerfully withdrawing CF₃ group severely diminishes the oxygen's ability to act as a π-donor.[10] The net result is that the -OCF₃ group is overwhelmingly electron-withdrawing.[11]

-

The combined influence of these two groups is anticipated to cause a significant reduction in the pKa of the amine compared to the parent benzylamine.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Amine Basicity |

| -Br | 5 (meta) | Electron-withdrawing (-I) | Negligible | Decrease |

| -OCF₃ | 2 (ortho) | Strongly Electron-withdrawing (-I) | Weakly Electron-donating (+R) | Strong Decrease |

In-Silico Prediction: A Computational Workflow

Given the absence of experimental data for this specific molecule, computational prediction is the most efficient first step. Modern pKa prediction software utilizes various algorithms, including those based on the Hammett equation, linear free-energy relationships (LFER), quantum mechanical calculations, and machine learning models trained on large datasets.[12][13][14][15][16]

A robust prediction workflow is essential for generating trustworthy data.

Diagram 1: Computational pKa Prediction Workflow

Caption: A generalized workflow for in-silico pKa prediction.

Predicted pKa Values

To build a logical and verifiable prediction, we analyze the parent molecule and its intermediates. By observing the stepwise change in pKa, we can gain confidence in the final predicted value for our target compound.

Table 2: Predicted pKa Values for this compound and Related Compounds

| Compound | Structure | pKa (Predicted/Experimental) | Rationale / Source |

| Benzylamine |  | 9.33 (Experimental) | Baseline reference value.[2][3] |

| 4-Bromobenzylamine* |  | ~8.85 (Predicted) | Electron-withdrawing -Br group lowers pKa.[17] |

| 2-(Trifluoromethoxy)benzylamine |  | ~8.37 (Predicted) | Strongly electron-withdrawing -OCF₃ group significantly lowers pKa.[18] |

| This compound |  | ~7.9 - 8.2 (Predicted) | Additive electron-withdrawing effects of both substituents further decrease basicity and lower the pKa. |

Note: The pKa for 4-bromobenzylamine is used as a proxy for the 5-bromo isomer, as the electronic effect from the meta vs. para position is primarily inductive and of a similar magnitude for a side-chain amine.

The prediction for the final compound synthesizes the individual effects. The potent -OCF₃ group provides the largest drop in pKa from the baseline 9.33, and the additional withdrawing effect of the -Br group lowers it further, resulting in a predicted pKa in the range of 7.9 to 8.2. This value suggests that at physiological pH 7.4, a significant portion of the compound will exist in its neutral, uncharged form, which has major implications for its ability to cross cell membranes.

Experimental Verification: A Self-Validating Protocol

Computational predictions, while powerful, demand experimental validation.[14] Potentiometric titration is a robust and widely used method for determining pKa values due to its simplicity and accuracy.[19][20] The protocol described below is designed to be self-validating by including rigorous calibration and control steps.

Diagram 2: Experimental pKa Determination via Potentiometric Titration

Caption: Workflow for experimental pKa validation using potentiometric titration.

Step-by-Step Methodology

-

Solution Preparation:

-

Accurately weigh approximately 0.1 mmol of this compound.

-

Dissolve the sample in a minimal amount of a co-solvent like methanol or ethanol if necessary, then dilute with deionized, degassed water to a final volume of 50 mL. Causality: A co-solvent may be required for poorly soluble compounds, but its concentration should be kept low to minimize shifts in the apparent pKa.

-

Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Instrument Calibration:

-

Calibrate a high-quality pH meter and combination electrode using at least three standard, NIST-traceable buffers (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (25 °C). Trustworthiness: Multi-point calibration ensures the electrode's linear response across the relevant pH range.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at 25 °C.

-

Introduce a small magnetic stir bar for gentle, continuous mixing.

-

Maintain a blanket of an inert gas (e.g., nitrogen or argon) over the solution surface. Causality: This prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of the amine base.

-

Use a calibrated burette or auto-titrator to add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added. Continue well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

The equivalence point (Veq) is the point of maximum slope, which can be precisely determined by finding the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa of the conjugate acid (the benzylaminium ion) is equal to the pH at the half-equivalence point (Veq / 2).[21] Read this value directly from the titration curve or by interpolation.

-

Perform the experiment in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.

-

Conclusion and Implications

The basicity of this compound is significantly attenuated by its two electron-withdrawing substituents. Based on a qualitative analysis of electronic effects and a comparison with related structures, the pKa of its conjugate acid is predicted to be in the 7.9 - 8.2 range. This is a substantial decrease from the parent benzylamine (pKa 9.33).

This predicted pKa suggests that at physiological pH, the compound will exist as an equilibrium mixture of its charged and neutral forms. This has profound implications for its ADME profile, potentially enhancing membrane permeability compared to more basic amines while retaining sufficient aqueous solubility for formulation. The robust combination of in-silico prediction and a clear, verifiable experimental protocol provides a high-confidence framework for making critical decisions in the drug discovery and development pipeline.

References

- 1. Benzylaminium | C7H10N+ | CID 4996382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Benzylamine | 100-46-9 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. nbinno.com [nbinno.com]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. MoKa - pKa modelling [moldiscovery.com]

- 13. schrodinger.com [schrodinger.com]

- 14. pKa Prediction | Rowan [rowansci.com]

- 15. chemaxon.com [chemaxon.com]

- 16. schrodinger.com [schrodinger.com]

- 17. benchchem.com [benchchem.com]

- 18. chembk.com [chembk.com]

- 19. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Trifluoromethoxy Group: A Guide to Harnessing its Unique Properties in Drug Design

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (OCF3) group has emerged as a powerful, albeit complex, tool for fine-tuning the properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the OCF3 group, from its fundamental physicochemical characteristics to its practical application in drug design, supported by experimental data, detailed protocols, and field-proven insights.

The Trifluoromethoxy Group: Unveiling its Distinct Physicochemical Profile

The trifluoromethoxy group, often considered a bioisostere of the methoxy or hydroxyl group, imparts a unique combination of electronic and steric properties to a molecule.[1] Its influence on a drug candidate's behavior is profound, stemming from a delicate interplay of high lipophilicity, strong electron-withdrawing effects, and significant metabolic stability.

Lipophilicity: A Double-Edged Sword

The OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[2][3] This is significantly higher than that of the trifluoromethyl (CF3) group (+0.88) and the methoxy (OCH3) group (-0.02).[2][3][4] This high lipophilicity can be advantageous, often leading to enhanced membrane permeability and improved oral bioavailability.[2] However, excessive lipophilicity can also lead to undesirable properties, such as increased binding to plasma proteins, off-target effects, and poor solubility. Therefore, the strategic placement of the OCF3 group is crucial to strike the right balance.

| Substituent | Hansch π Value | Key Characteristics |

| -OCH3 | -0.02 | Hydrophilic, prone to O-demethylation |

| -CF3 | +0.88 | Lipophilic, electron-withdrawing, metabolically stable |

| -OCF3 | +1.04 | Highly lipophilic, strongly electron-withdrawing, metabolically stable |

Table 1: Comparison of the Hansch π values and key characteristics of the methoxy, trifluoromethyl, and trifluoromethoxy groups.[2][3][4]

Electronic Effects: Modulating Acidity and Basicity

The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the electronic properties of the parent molecule.[2] This can be leveraged to modulate the pKa of nearby acidic or basic functional groups, which in turn can influence a drug's solubility, absorption, and target-binding interactions. For example, the introduction of an OCF3 group can increase the acidity of a neighboring phenol or decrease the basicity of a nearby amine. This modulation is a critical tool for optimizing a drug's pharmacokinetic and pharmacodynamic profile.

Conformational Influence: A Subtle but Significant Factor

Unlike the planar methoxy group, the trifluoromethoxy group typically adopts a conformation where it is orthogonal to the plane of an attached aromatic ring.[5] This preferred conformation can influence the overall shape of the molecule and its ability to fit into a protein's binding pocket. This steric effect, while subtle, can be a determining factor in a drug's potency and selectivity.

Enhancing Metabolic Stability: The OCF3 Group as a Metabolic Shield

One of the most significant advantages of incorporating a trifluoromethoxy group is the remarkable increase in metabolic stability.[1][2][6] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7]

Blocking Oxidative Metabolism

When a metabolically labile methoxy group is replaced by a trifluoromethoxy group, the common metabolic pathway of O-demethylation is effectively blocked.[7] The increased steric hindrance of the OCF3 group also makes it more difficult for metabolic enzymes to access and oxidize the C-O bond.[8] This "metabolic shielding" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2]

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint).

| Compound | Analog | In Vitro Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Compound A | -OCH3 | 15 | 46.2 |

| Compound B | -CF3 | 60 | 11.6 |

| Compound C | -OCF3 | >120 | <5.8 |

Table 2: Illustrative comparative metabolic stability data for hypothetical drug analogs. This data demonstrates the significant increase in metabolic stability when replacing a methoxy group with a trifluoromethyl or trifluoromethoxy group.

The OCF3 Group in Action: Case Studies and Approved Drugs

The unique properties of the trifluoromethoxy group have been successfully leveraged in several approved drugs, demonstrating its value in addressing specific drug design challenges.

Riluzole: A Case Study in Neuroprotection

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS).[9] It contains a 6-trifluoromethoxy-2-benzothiazolamine core structure. The OCF3 group in riluzole is crucial for its pharmacokinetic profile, contributing to its ability to cross the blood-brain barrier and exert its neuroprotective effects. The synthesis of riluzole and its analogs has been a subject of interest in medicinal chemistry.[10]

Other FDA-Approved Drugs Featuring the OCF3 Group

While less common than the trifluoromethyl group, several other FDA-approved drugs incorporate the trifluoromethoxy moiety, highlighting its diverse therapeutic applications.[9] These include:

-

Sonidegib: Used for the treatment of basal cell carcinoma.

-

Pretomanid: A component of a combination therapy for multidrug-resistant tuberculosis.[11]

The inclusion of the OCF3 group in these drugs was a deliberate design choice to optimize their metabolic stability, lipophilicity, and overall efficacy.

Synthetic Strategies for Incorporating the Trifluoromethoxy Group

The synthesis of trifluoromethoxy-containing compounds presents significant challenges due to the instability of the trifluoromethoxide anion.[2][3] However, several effective methods have been developed in recent years.

Nucleophilic and Electrophilic Trifluoromethoxylation

Modern synthetic approaches often involve the use of specialized reagents that can deliver the OCF3 group through either nucleophilic or electrophilic pathways. These methods have expanded the accessibility of OCF3-containing building blocks for drug discovery.[12][13]

Synthesis on Heterocyclic Scaffolds

The incorporation of the OCF3 group onto heterocyclic rings is of particular importance in medicinal chemistry, as these scaffolds are prevalent in many drug molecules. Recent advances in synthetic methodology have enabled the efficient trifluoromethoxylation of a variety of heterocyclic systems.[14][15]

Experimental Protocols for Key Assays

To effectively utilize the trifluoromethoxy group in drug design, it is essential to have robust experimental methods to assess its impact on key properties.

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, providing a measure of its intrinsic clearance.

Materials:

-

Liver microsomes (human, rat, etc.)

-

Test compound and positive control (e.g., a compound with known metabolic fate)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound, positive control, and NADPH regenerating system in phosphate buffer.

-

Incubation: Add liver microsomes to the wells of a 96-well plate. Add the test compound solution and pre-incubate at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the stopping solution.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line provides the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.[16]

Protocol for Determining LogP/LogD

Objective: To measure the lipophilicity of a compound, which is a critical determinant of its ADME properties.

Methods:

-

Shake-Flask Method: This traditional method involves partitioning the compound between n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is then determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-throughput method where the retention time of a compound on a nonpolar stationary phase is correlated to its lipophilicity.

Conclusion and Future Perspectives

The trifluoromethoxy group is a valuable and increasingly utilized substituent in modern drug design. Its ability to confer high lipophilicity, enhance metabolic stability, and modulate electronic properties provides medicinal chemists with a powerful tool to overcome common drug development hurdles. While synthetic challenges remain, ongoing advances in synthetic methodology are making OCF3-containing building blocks more accessible. As our understanding of the intricate interplay between the OCF3 group's properties and biological activity deepens, we can expect to see its even more strategic and successful application in the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine , a structurally unique primary amine, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its distinct substitution pattern—a bromine atom, a trifluoromethoxy group, and a methylamine moiety on a phenyl ring—offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, supported by detailed experimental protocols and an analysis of the strategic advantages it offers in the design and execution of synthetic routes.

Physicochemical and Spectroscopic Profile

This compound, with a molecular formula of C8H7BrF3NO and a molecular weight of 270.05 g/mol , is typically a liquid at room temperature with a predicted boiling point of 243.0±35.0 °C at 760 mmHg.[1][2] Its structural characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 1152088-62-4[1][2] |

| Molecular Formula | C8H7BrF3NO[1] |

| Molecular Weight | 270.05 g/mol [1] |

| Predicted Boiling Point | 243.0±35.0 °C[2] |

| Predicted Density | 1.626±0.06 g/cm3 [2] |

The presence of the trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and metabolic stability in biological systems.[3] These properties are highly desirable in drug discovery, making this building block particularly attractive for the synthesis of novel therapeutic agents.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. It is classified as an irritant and should be handled in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Synthetic Applications and Reaction Methodologies

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the primary amine, the bromine atom, and the aromatic ring. These sites allow for a diverse range of chemical modifications, enabling the construction of complex molecular architectures.

Reactions Involving the Primary Amine

The primary amine functionality is a versatile handle for various transformations, most notably N-alkylation and amide coupling reactions.

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy for modulating the pharmacological properties of a lead compound. A general protocol for the N-alkylation of a primary amine is outlined below.

Experimental Protocol: General N-Alkylation

-

Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), a suitable base (e.g., K2CO3, Et3N), and an anhydrous solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature.

-

Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: General workflow for the N-alkylation of the title compound.

Amide bond formation is a cornerstone of medicinal chemistry. The primary amine of this compound can be readily coupled with carboxylic acids using standard coupling reagents.

Experimental Protocol: General Amide Coupling

-

Materials: this compound, a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF, CH2Cl2).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and HOBt (if using EDC) (1.1 eq) in the anhydrous solvent.

-

Add the non-nucleophilic base (2.0-3.0 eq) and stir for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), water, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: General workflow for amide coupling with the title compound.

Reactions Involving the Bromine Atom

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom of this compound can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Materials: this compound (or a derivative where the amine is protected), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Procedure:

-

To a reaction vessel, add the bromo-substrate (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Synthesis of Heterocyclic Scaffolds

A notable application of this compound is in the synthesis of heterocyclic compounds. For instance, it has been utilized in the synthesis of 2-(5-Bromo-2-(trifluoromethoxy) phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.[6] This transformation likely proceeds through the formation of an intermediate hydrazide from the starting amine, followed by cyclization.

Case Study: Synthesis of a 1,3,4-Oxadiazole Derivative

The synthesis of 2-(5-Bromo-2-(trifluoromethoxy) phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole highlights the utility of the title compound in constructing complex heterocyclic systems. While the specific reaction conditions for this transformation are not detailed in the available literature, a plausible synthetic route is proposed below.

Caption: Plausible synthetic route to a 1,3,4-oxadiazole derivative.

This example underscores the potential of this compound as a precursor to a wide range of heterocyclic structures, which are of significant interest in drug discovery.

Conclusion

This compound is a highly versatile and valuable building block for modern organic synthesis. Its unique combination of a reactive primary amine, a modifiable bromine atom, and the advantageous trifluoromethoxy group provides chemists with a powerful tool for the efficient construction of complex and biologically relevant molecules. The synthetic protocols and strategic considerations outlined in this guide are intended to facilitate the effective utilization of this compound in a variety of research and development settings, from academic laboratories to industrial drug discovery programs.

References

- 1. This compound | 1152088-62-4 [chemicalbook.com]

- 2. This compound | 1152088-62-4 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 1152088-62-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

Trifluoromethoxy Substituted Phenylmethanamines: Synthesis, Characterization, and Strategic Application in Drug Discovery

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When appended to the phenylmethanamine scaffold—a privileged structure in its own right—it creates a class of compounds with significant potential, particularly for agents targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of trifluoromethoxy substituted phenylmethanamines, moving beyond a simple recitation of facts to explain the causality behind their design and synthesis. We will cover the strategic value of the -OCF₃ group, detailed and validated synthetic protocols, critical characterization techniques, and its application in overcoming common drug development hurdles.

The Strategic Imperative: Why the Trifluoromethoxy Group?

The decision to incorporate a trifluoromethoxy group is a deliberate strategy aimed at modulating specific molecular properties. Unlike a simple halogen or a trifluoromethyl (-CF₃) group, the -OCF₃ moiety imparts a distinct combination of electronic and steric effects, making it a powerful tool for lead optimization.[1][2]

A Unique Physicochemical Profile

The trifluoromethoxy group is often called a "super-halogen" or "pseudo-halogen" because its electronic properties are similar to those of chlorine or fluorine.[3][4] However, its true value lies in its lipophilicity.

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[1][4] This is significantly higher than that of a trifluoromethyl group (π = +0.88) or a fluorine atom (π = +0.14).[4] This property is critical for enhancing a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), which is often a prerequisite for CNS-active drugs.[2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. The C-F bonds in the -OCF₃ group are exceptionally stable to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methoxy or methyl group) with -OCF₃ can block a metabolic hotspot, thereby increasing the drug's half-life and bioavailability.

-

Electronic Influence: As a strong electron-withdrawing group, the -OCF₃ substituent can significantly lower the pKa of nearby basic groups, such as the amine in a phenylmethanamine. This modulation of basicity can alter the ionization state of the molecule at physiological pH, directly impacting its solubility, receptor binding affinity, and off-target effects.

The Phenylmethanamine Scaffold: A Privileged Core

The phenylmethanamine (or benzylamine) framework is a common feature in a vast number of biologically active molecules. Its structure mimics endogenous neurotransmitters like dopamine and norepinephrine, making it an ideal starting point for designing ligands for a wide range of receptors and transporters in the CNS.

The synergy of combining the robust, lipophilic, and metabolically stable -OCF₃ group with the biologically relevant phenylmethanamine scaffold provides a logical pathway to develop next-generation therapeutics with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies and Methodologies

The primary challenge in synthesizing these molecules is not typically the formation of the benzylamine moiety, but rather the efficient and regioselective introduction of the trifluoromethoxy group onto the aromatic ring. The synthesis generally converges on a few key trifluoromethoxy-substituted intermediates.

Overview of Synthetic Pathways

The most common and versatile approaches involve the preparation of a trifluoromethoxy-substituted benzaldehyde or benzyl halide, which then serves as the immediate precursor to the final amine product.

Caption: General synthetic workflows for trifluoromethoxy substituted phenylmethanamines.

Detailed Protocol: Synthesis via Reductive Amination

This method is favored for its operational simplicity and broad substrate scope. It involves the reaction of a trifluoromethoxy-substituted benzaldehyde with a primary or secondary amine in the presence of a mild reducing agent.

Objective: To synthesize 1-(4-(trifluoromethoxy)phenyl)methanamine.

Materials:

-

4-(Trifluoromethoxy)benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH), anhydrous

-

Sodium cyanoborohydride (NaBH₃CN)

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)benzaldehyde (5.0 g, 26.3 mmol) and ammonium chloride (2.8 g, 52.6 mmol) in 100 mL of anhydrous methanol.

-

Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the flask to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.82 g, 29.0 mmol) portion-wise over 15 minutes. Causality Note: NaBH₃CN is used because it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing the formation of the corresponding benzyl alcohol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding 2 M HCl at 0 °C until the pH is ~2 to destroy any remaining NaBH₃CN. Stir for 1 hour.

-

Workup - Basification: Basify the mixture to pH >10 by adding 2 M NaOH. This deprotonates the amine product, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-